molecular formula C14H6N4O10 B3096309 2,2',6,6'-Tetranitrobiphenyl-4,4'-dicarbaldehyde CAS No. 1279210-90-0

2,2',6,6'-Tetranitrobiphenyl-4,4'-dicarbaldehyde

Cat. No. B3096309
CAS RN: 1279210-90-0
M. Wt: 390.22
InChI Key: SYKVVAFCUQASMS-UHFFFAOYSA-N
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Description

2,2’,6,6’-Tetranitrobiphenyl-4,4’-dicarbaldehyde , also known by its chemical formula C14H6N4O10 , is a compound with intriguing properties. It contains a total of 35 bonds, including 29 non-H bonds, 22 multiple bonds, 7 rotatable bonds, 10 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 aldehyde groups (aromatic), and 4 nitro groups (aromatic) .

Scientific Research Applications

  • Intramolecular Reactions and Kinetics : Biphenyl-2,2′-dicarbaldehyde and its derivatives have been studied for their ability to undergo intramolecular Cannizzaro reactions. This reaction is of third order, involving hydride transfer, and exhibits significant kinetic isotope effects and solvent effects (Abbaszadeh & Bowden, 1990).

  • Synthesis of Complex Ligands : Research on the acid-catalyzed reactions of certain phosphanylanilines with dialdehydes, including derivatives of biphenyl-2,2′-dicarbaldehyde, has led to the synthesis of complex ligands like tetracyclic planar benzazaphospholes. These ligands demonstrate unique properties in terms of their π-richness and bonding characteristics (Niaz et al., 2013).

  • Intramolecular Cation Exchange : Studies have also been conducted on the intramolecular cation exchange in alkali metal complexes of heterocyclic dicarbaldehydes, including derivatives of biphenyl-2,2′-dicarbaldehyde. This research helps in understanding the dynamics of electron spin resonance (ESR) spectra in these compounds (Guerra, Pedulli, & Tiecco, 1973).

  • Synthesis of Tetraazapyrenes : There has been research on the synthesis of 2,7-disubstituted-4,5,9,10-tetraazapyrenes using catalytic hydrogenation of compounds like 4,4′-dimethyl-2,2′,6,6′-tetranitrobiphenyl. These syntheses have implications in creating novel heterocyclic compounds with potential applications in material science (Castle et al., 1969).

  • Synthesis of Heterocyclic Dodecalenes : Another study focused on the diamine-dialdehyde condensation of biphenyl-2,6,2’,6’-tetracarbaldehyde, leading to the synthesis of heterocyclic dodecalenes. These compounds have been examined for their unique geometric properties (Rabinovitz, Agranat, & Shaw, 1981).

  • Synthesis of Poly(arylenevinylene)s : There's research on the synthesis of soluble poly(arylenevinylene)s with various heterocycles as arylene units, using thiophene-2,5-dicarbaldehyde and other similar compounds. These polymers have been characterized for their potential applications in material science (Saito et al., 1995).

  • Toxicology Studies : Biphenyl-2,2',6,6'-tetracarbaldehyde has been evaluated for its toxicological effects, particularly in blocking gap junctional intercellular communication and affecting neutrophil function (Luster-Teasley et al., 2005).

properties

IUPAC Name

4-(4-formyl-2,6-dinitrophenyl)-3,5-dinitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N4O10/c19-5-7-1-9(15(21)22)13(10(2-7)16(23)24)14-11(17(25)26)3-8(6-20)4-12(14)18(27)28/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKVVAFCUQASMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])C=O)[N+](=O)[O-])[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2',6,6'-Tetranitrobiphenyl-4,4'-dicarbaldehyde
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2,2',6,6'-Tetranitrobiphenyl-4,4'-dicarbaldehyde
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2,2',6,6'-Tetranitrobiphenyl-4,4'-dicarbaldehyde
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2,2',6,6'-Tetranitrobiphenyl-4,4'-dicarbaldehyde
Reactant of Route 5
2,2',6,6'-Tetranitrobiphenyl-4,4'-dicarbaldehyde
Reactant of Route 6
2,2',6,6'-Tetranitrobiphenyl-4,4'-dicarbaldehyde

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